

Clinical Trial Results for Varlitinib in Gastric Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Varlitinib

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Trial & Context Patient Population & Treatment Key Efficacy Results Key Safety Findings

| **Phase Ib/II (2024)** [1] | - N=27 at RP2D (**Varlitinib** 300 mg BID + Paclitaxel 80 mg/m² weekly) [1]

- **Context:** Second-line; EGFR/HER2 co-expressing AGC [1] | - **Median PFS:** 3.3 months [1]
- **Median OS:** 7.9 months [1]
- **ORR:** 31% (in pts with measurable disease) [1]
- **DCR:** 88% (in pts with measurable disease) [1] | - Most common AEs (any grade): **neutropenia (52%), diarrhea (27%),** AST/ALT elevation (22%), nausea (19%) [1]
- No treatment-related deaths or unexpected AEs leading to treatment cessation at RP2D [1] | | **Phase II (2019)** [2] [3] | - N=~50 (**Varlitinib** 300 mg BID + mFOLFOX6 vs. mFOLFOX6 alone) [2]
- **Context:** First-line; HER1/HER2 co-expressing advanced/metastatic gastric cancer [2] | - **Primary Endpoint (Tumor shrinkage at 12 weeks):** 22.0% (**Varlitinib**) vs. 12.5% (Control); **not statistically significant** [2] [3]
- **Trend** toward improved PFS was observed [2] [3] | - **Grade ≥3 AEs:** 73.1% (**Varlitinib** arm) vs. 88.5% (Control arm) [2]
- Combination was reported to be well-tolerated [2] |

Detailed Experimental Protocols

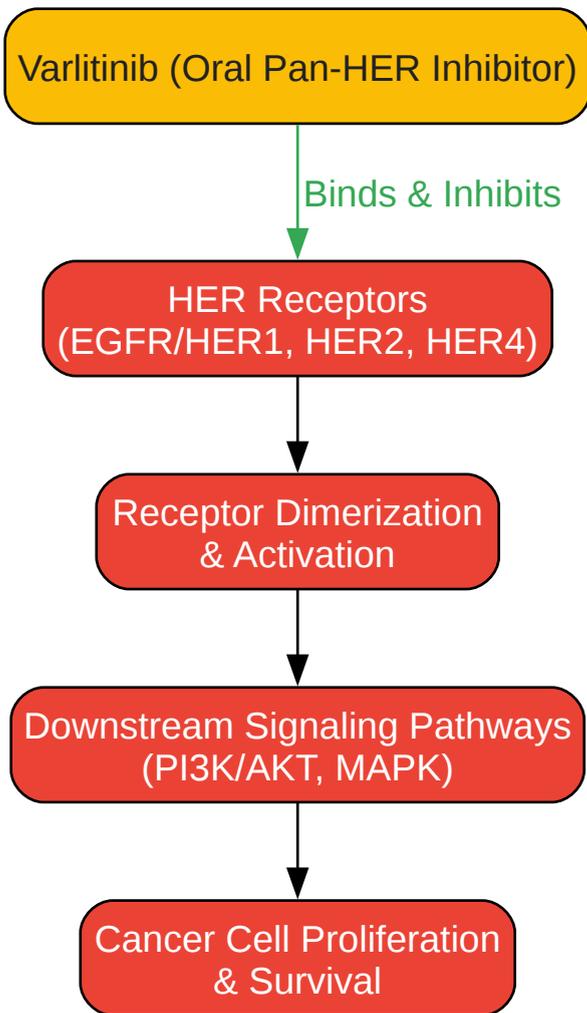
To help you interpret the data, here are the methodologies used in the cited trials.

- **Study Designs:** The 2024 study was a **prospective, open-label, multi-center Phase Ib/II trial** [1]. The 2019 trial was an **international, multicenter, double-blind, randomized, placebo-controlled Phase II study** [2].
- **Patient Eligibility:** Key inclusion criteria for both trials involved patients with histologically confirmed advanced/metastatic gastric adenocarcinoma, **co-expression of HER1 (EGFR) and HER2 (IHC $\geq 1+$)**, and an ECOG performance status of 0 or 1 [1] [2]. The 2024 study was for patients who had failed first-line chemotherapy [1], while the 2019 study was in the first-line setting [2].
- **Dosing Regimens:**
 - **2024 Study (Second-line):** The Recommended Phase II Dose (RP2D) was **Varlitinib 300 mg orally twice daily continuously**, combined with **Paclitaxel 80 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle** [1].
 - **2019 Study (First-line):** Patients received **Varlitinib 300 mg orally twice daily** or a placebo, plus the **mFOLFOX6** chemotherapy regimen (oxaliplatin, leucovorin, and 5-fluorouracil) every two weeks [2].
- **Endpoint Assessments:**
 - **Efficacy:** Tumor response was assessed by imaging (CT or MRI) per **RECIST v1.1** [1] [2]. Primary endpoints differed: PFS for the 2024 Phase II part [1], and percentage change in tumor size after 12 weeks for the 2019 study [2].
 - **Safety:** Adverse events were monitored and graded according to **CTCAE (Common Terminology Criteria for Adverse Events) v4.03** [1].

Mechanism of Action & Biomarker Analysis

Understanding **Varlitinib**'s mechanism and the role of biomarkers can provide context for the trial outcomes.

- **Mechanism of Action:** **Varlitinib** is an oral, reversible, small-molecule **pan-HER inhibitor**. It targets and inhibits the signaling of multiple HER family receptors, including **EGFR (HER1), HER2, and HER4** [4] [5]. This action blocks downstream pathways like PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival [5].



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- **Biomarker Insights:** The 2024 study reported exploratory biomarker findings [1]:
 - **HER2 Expression:** Patients with strong HER2 expression (n=8) showed a **higher Objective Response Rate (ORR) and longer Overall Survival (OS)**.
 - **EGFR Expression:** In contrast, patients with strong EGFR expression (n=3) had **poorer outcomes**.

Interpretation and Conclusion for Researchers

The clinical data for **Varlitinib** in gastric cancer highlights the importance of **treatment context and patient selection**:

- **Second-Line Potential:** The combination of **Varlitinib** and paclitaxel shows a promising disease control rate (88%) and manageable safety profile as a second-line therapy for a biomarker-selected

population (EGFR/HER2 co-expressing AGC) [1].

- **Lack of Frontline Efficacy:** The drug failed to add a significant benefit to standard first-line chemotherapy (mFOLFOX6), suggesting its activity may be more relevant in a treatment-resistant setting [2] [3].
- **Strategic Biomarker Use:** The correlation between strong HER2 expression and better outcomes suggests that not all "co-expressing" tumors are equal. **Focusing on HER2-dominant tumors** might be a more viable development path than a broad co-expression strategy [1].

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